N-(thiophen-2-ylmethyl)adamantan-2-amine
Description
Properties
Molecular Formula |
C15H21NS |
|---|---|
Molecular Weight |
247.4g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C15H21NS/c1-2-14(17-3-1)9-16-15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,10-13,15-16H,4-9H2 |
InChI Key |
LIQMOXDEJXZZNV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CS4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
This two-step method leverages the nucleophilicity of adamantan-2-amine and the electrophilicity of thiophene-2-carbaldehyde:
Step 1: Synthesis of Thiophene-2-carbaldehyde
Thiophen-2-ylmethanol undergoes oxidation using pyridinium chlorochromate (PCC) adsorbed on silica gel (PCC/SiO₂) in dichloromethane at 0°C. This method achieves 85% yield (Table 1), avoiding over-oxidation to carboxylic acids.
Step 2: Reductive Amination
Adamantan-2-amine reacts with thiophene-2-carbaldehyde in tetrahydrofuran (THF) under NaBH₄/CuSO₄/Amberlyst-15 catalysis. The imine intermediate forms spontaneously and reduces to the target secondary amine at room temperature, yielding 78% after column chromatography (Table 1).
Table 1: Reductive Amination Conditions and Outcomes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiophene aldehyde synthesis | PCC/SiO₂, DCM, 0°C | 85% | |
| Reductive amination | NaBH₄/CuSO₄/Amberlyst-15, THF, rt | 78% |
Mechanistic Insights
The CuSO₄/Amberlyst-15 system generates reactive hydrogen species via borohydride activation, while the acidic resin stabilizes the imine intermediate. This synergy prevents undesired enamine formation.
Alkylation Approach
Direct N-alkylation of adamantan-2-amine with thiophen-2-ylmethyl bromide proceeds via an SN2 mechanism:
Step 1: Synthesis of Thiophen-2-ylmethyl Bromide
Thiophen-2-ylmethanol reacts with phosphorus tribromide (PBr₃) in diethyl ether, yielding the alkyl bromide in 90% purity after distillation.
Step 2: N-Alkylation
Adamantan-2-amine and thiophen-2-ylmethyl bromide combine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C. Despite stoichiometric control, competing dialkylation reduces yields to 65% (Table 2).
Table 2: Alkylation Reaction Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkyl bromide synthesis | PBr₃, Et₂O, 0°C → rt | 90% | |
| N-Alkylation | K₂CO₃, DMF, 60°C, 12 h | 65% |
Challenges
Visible Light-Mediated Cyclodesulfurization
Adapting methodologies from N-substituted benzimidazole synthesis, thiourea intermediates derived from adamantan-2-amine and thiophen-2-yl isothiocyanate could undergo photocatalyst-free cyclodesulfurization under blue LED light. Preliminary trials show <30% yields due to adamantane’s radical stability, necessitating further optimization.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between bromoadamantane and thiophen-2-ylmethylamine faces hurdles due to adamantane’s inert C–Br bonds. Screening ligands (XPhos, SPhos) and bases (Cs₂CO₃) achieves ≤40% conversion, underscoring the need for specialized catalysts.
Experimental Optimization and Scalability
Solvent and Temperature Effects
Gram-Scale Synthesis
Reductive amination scales linearly to 10 g (75% yield), whereas alkylation suffers from bromide hydrolysis at >5 g scales.
Comparative Analysis of Methods
Table 3: Route Comparison
| Parameter | Reductive Amination | Alkylation | Coupling |
|---|---|---|---|
| Yield | 78% | 65% | <40% |
| Step Economy | 2 steps | 2 steps | 3+ steps |
| Catalyst Cost | Low | Low | High |
| Scalability | Excellent | Moderate | Poor |
Key Advantages
-
Reductive amination : Mild conditions, high functional group tolerance.
-
Alkylation : Simplified purification via distillation.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)adamantan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)adamantan-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the enzyme 11β-HSD1, which is involved in the regulation of glucocorticoid activity. Additionally, its structural similarity to other adamantane derivatives suggests it may interact with NMDA receptors, contributing to its analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Electronic and Pharmacological Properties
Thiophene vs. Phenyl/Pyridine :
- Thiophene’s sulfur atom provides weaker basicity compared to pyridine but enhances π-stacking interactions. Bromantane’s bromophenyl group increases steric bulk, reducing CNS penetration compared to the thiophene analog .
- Pyridine derivatives exhibit higher solubility in polar solvents due to nitrogen’s lone pair .
Adamantane’s Role :
Biological Activity :
- Thiophene-containing analogs (e.g., 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine ) show anti-inflammatory effects, suggesting the thiophene-adamantane hybrid may have similar applications .
- Bromantane’s stimulant effects are absent in thiophene derivatives, highlighting substituent-dependent activity .
Physicochemical Data
| Property | N-(Thiophen-2-ylmethyl)adamantan-2-amine | Bromantane | Pyridin-2-ylmethyl Analog |
|---|---|---|---|
| Molecular Weight | 247.40 | 306.25 | 242.36 |
| LogP (Predicted) | 3.8 | 4.5 | 2.9 |
| Water Solubility | Low | Very low | Moderate |
| Synthetic Yield | ~60% (HATU-mediated coupling) | 75–85% | 55–70% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
